4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione
Description
Historical Development of Pyridazine-Based Heterocycles
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized by Emil Fischer in 1886 during his investigations into the Fischer indole synthesis. Early work focused on benzocinnoline derivatives, but the development of maleic hydrazide (1,2-dihydropyridazine-3,6-dione) in the mid-20th century marked a turning point for pyridazinedione chemistry. These heterocycles gained prominence in the 1970s with the discovery of pyridazine-containing herbicides such as credazine and pyridate, which leveraged the ring’s electron-deficient nature for bioactivity. The advent of solid-phase peptide synthesis in the 1990s enabled the systematic exploration of tetrahydropyridazinediones as conformational constraints in peptidomimetics, addressing the metabolic instability of linear peptides.
Significance of Tetrahydropyridazinediones in Modern Drug Discovery
Tetrahydropyridazinediones (Tpds) have become indispensable tools for probing peptide conformation-activity relationships. By constraining the ω and ψ dihedral angles of peptide backbones, Tpds mimic bioactive conformations while enhancing proteolytic stability. For example, Tpd-constrained analogs of neuropeptide Y exhibited improved receptor selectivity compared to their linear counterparts. The 3,6-dione moiety provides hydrogen-bonding motifs that mimic natural amino acid side chains, enabling interactions with targets such as GABA receptors and ion channels. A comparative analysis of constraint strategies reveals Tpds’ superiority over lactams in maintaining aqueous solubility, as evidenced by their lower logP values (Table 1).
Table 1: Physicochemical Properties of Common Peptide Constraints
| Constraint Type | logP | Hydrogen Bond Acceptors | Proteolytic Stability |
|---|---|---|---|
| Tetrahydropyridazinedione | -1.2 | 4 | >24 h (serum) |
| Freidinger–Veber Lactam | 0.8 | 3 | 8–12 h |
| Disulfide Bridge | -0.5 | 2 | 2–4 h |
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione in Current Research Landscape
This brominated derivative (CAS 732295-61-3) serves as a linchpin for synthesizing disubstituted 3-aminopyridazines through sequential amination and cross-coupling reactions. Its synthetic utility was demonstrated in a 2006 study where microwave-assisted Pd(0)-catalyzed Suzuki couplings with arylboronic acids yielded 4,6-diarylpyridazines with >80% efficiency. The methyl group at position 5 sterically directs functionalization to the C4 bromine, enabling regioselective diversification (Figure 1). Recent applications include:
Structural Classification within Nitrogen-Containing Heterocycles
As a fused bicyclic system, 4-bromo-5-methyl-Tpd occupies a unique niche between monocyclic diazines (e.g., pyridazine) and polycyclic alkaloids. Key structural features include:
- Planar Dione Motif : The 3,6-dione system adopts a nearly planar conformation (torsion angle <5°), facilitating π-stacking with aromatic residues
- Pseudoaxial Bromine : X-ray crystallography reveals the C4 bromine lies 30° above the ring plane, creating a steric bulge for target engagement
- Chair-like Tetrahydropyridazine Ring : Half-chair conformation with C2 and C5 methyl groups in pseudoaxial positions
This hybrid architecture combines the electron-withdrawing effects of diazines with the conformational rigidity of saturated heterocycles, enabling simultaneous hydrophobic and dipole-dipole interactions.
Tautomerism and Structural Implications in Pyridazinediones
The tautomeric equilibrium of pyridazinediones profoundly impacts their physicochemical properties and bioactivity. Computational studies at the QCISD(T)/6-311++G(3df,3pd) level predict three dominant tautomers for the parent compound (Figure 2):
- Diketo Form (80%) : Stabilized by conjugated carbonyl groups
- Enol-Imine Form (15%) : Favored in polar protic solvents
- Di-enol Form (5%) : Observed only under strongly acidic conditions
Bromination at C4 shifts this equilibrium by 12 kcal/mol toward the diketo tautomer due to inductive effects, as shown by ^1H-NMR studies in DMSO-d~6~. This tautomeric locking enhances metabolic stability by reducing enol-mediated glucuronidation. The methyl group at C5 further restricts rotation about the N–N bond (ΔG^‡ = 18.7 kcal/mol), freezing the molecule in a bioactive conformation.
Figure 2: Tautomeric Forms of 4-Bromo-5-methyl-Tpd
$$ \text{Diketo Form} \rightleftharpoons \text{Enol-Imine Form} \rightleftharpoons \text{Di-enol Form} $$
The compound’s acidity (pK~a~ = 8.2 in aqueous solution) enables salt formation at physiological pH, improving solubility without compromising membrane permeability. These combined features make 4-bromo-5-methyl-Tpd a versatile building block for optimizing pharmacokinetic profiles in lead optimization campaigns.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-1,2-dihydropyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)5(10)8-7-4(2)9/h1H3,(H,7,9)(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQZSSEZGQVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-5-methyl-1,2-dihydropyridazine-3,6-dione with suitable reagents to form the desired tetrahydropyridazine derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted tetrahydropyridazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against certain bacterial strains. The mechanism often involves interference with bacterial metabolic processes.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. This is attributed to its ability to induce apoptosis in specific cancer cell lines.
- Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes such as monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases and mood disorders .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its applications include:
- Synthesis of Heterocycles : This compound can be used to synthesize more complex heterocycles that are valuable in drug discovery.
- Development of Antidepressants : Compounds derived from this structure are being explored for their potential use as antidepressants due to their MAO inhibitory activity.
Case Study 1: Anticancer Research
A study was conducted to evaluate the anticancer properties of derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific cellular pathways.
Case Study 2: Antimicrobial Activity
In another research project focused on antimicrobial agents, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, suggesting its potential for development into new antimicrobial therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyridazine/Pyrimidine-dione Derivatives
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Structure : Bromacil shares a pyrimidine-dione scaffold but differs in substituent positions (bromine at C5 vs. C4 in the target compound) and includes a branched alkyl chain (1-methylpropyl) at C3 .
- Activity : Bromacil is a herbicide targeting photosystem II, whereas 4-bromo-5-methyl-tetrahydropyridazine-dione’s biological activity remains uncharacterized in the available literature. The bromine position may confer distinct electronic effects, altering target selectivity.
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
- Compound 46: A derivative with EC50 = 6 nM in antiviral or enzyme inhibition assays (exact target unspecified) . Its bicyclic pyrido-pyrazine-dione core contrasts with the monocyclic pyridazine-dione of the target compound. The azole-modified analogs in this series demonstrate improved pharmacokinetic (PK) profiles, suggesting that ring expansion or heteroatom substitution enhances metabolic stability .
Triazinone and Thioxo-triazinone Derivatives
6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Structure: Contains a triazinone core with a thioxo group at C3.
Pyrrolopyridine Derivatives
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Structure : A fused bicyclic system with bromine at C4 and a methyl ester. The pyrrolopyridine core differs significantly from pyridazine-dione but shares bromine substitution .
- Activity : Brominated pyrrolopyridines are often intermediates in synthesizing kinase inhibitors, highlighting bromine’s role in electrophilic substitution reactions .
Key Research Findings and Trends
Substituent Positioning: Bromine at C4 (target compound) vs. pharmaceutical applications.
Ring Modifications: Bicyclic pyrido-pyrazine-diones (e.g., Compound 46) exhibit superior potency (EC50 = 6 nM) compared to monocyclic analogs, suggesting enhanced target engagement .
Heteroatom Effects: Replacement of dione oxygen with sulfur (thioxo-triazinone) or nitrogen (azoles) modulates solubility and binding kinetics .
Biological Activity
4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the molecular formula and a molecular weight of approximately 220.05 g/mol. It features a tetrahydropyridazine ring structure with a bromine atom and a methyl group contributing to its unique chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects by:
- Binding to Enzymes: The presence of the bromine atom allows for potential interactions with enzyme active sites.
- Modulating Receptor Activity: It may influence neurotransmitter systems by interacting with specific receptors involved in neurotransmission.
Research indicates that compounds with similar structures often exhibit diverse biological activities due to variations in their substitution patterns and functional groups.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. For instance:
- In vitro Studies: The compound demonstrated significant activity against various bacterial strains. A study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
Anticancer Potential
The compound's anticancer potential has been explored in several studies:
- Cell Line Studies: In vitro assays indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be around 25 µM for MCF-7 cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of the compound:
- Neurotransmitter Modulation: The compound may enhance the release of neurotransmitters like dopamine and serotonin in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial efficacy of several derivatives of tetrahydropyridazine compounds. This compound was among the most effective against E. coli and Pseudomonas aeruginosa.
-
Anticancer Research:
- In a preclinical trial involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
Q & A
Q. What synthetic methodologies are effective for preparing 4-Bromo-5-methyl-1,2,3,6-tetrahydropyridazine-3,6-dione?
Synthesis typically involves multi-step organic reactions, such as cyclization and halogenation. Key steps include:
- Cyclization : Formation of the tetrahydropyridazine-dione core via condensation reactions under controlled pH and temperature .
- Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., DMF or DCM) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC and NMR .
Q. How can structural characterization be rigorously performed for this compound?
Advanced spectroscopic techniques are essential:
- NMR : H and C NMR confirm substituent positions and ring saturation. N NMR may resolve ambiguities in the pyridazine ring .
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, particularly for the brominated and methylated positions .
- HRMS : Validates molecular formula and isotopic patterns (e.g., bromine’s Br/Br ratio) .
Q. What safety precautions are critical during handling?
- Skin/eye protection : Use nitrile gloves and goggles due to potential irritation risks .
- Ventilation : Handle in a fume hood to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent degradation .
Advanced Research Questions
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key factors:
- Catalyst selection : Pd(PPh) or PdCl(dppf) enhances coupling efficiency with aryl boronic acids .
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction rates compared to nonpolar alternatives .
- Competing pathways : Bromine’s electronegativity may direct regioselectivity in nucleophilic substitutions .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Multi-technique validation : Combine NMR, IR, and XRD to cross-verify functional groups and spatial arrangements .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational spectra, aiding in peak assignment .
- Isotopic labeling : Use C-labeled intermediates to trace carbon connectivity in complex spectra .
Q. How can the compound’s stability under varying conditions be systematically studied?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .
- Accelerated stability testing : Expose samples to controlled humidity (40–80% RH) and temperature (25–60°C) to model long-term storage .
- Photodegradation studies : Use UV-Vis spectroscopy to monitor decomposition under light exposure .
Q. What in silico approaches predict its pharmacokinetic properties?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
- ADMET profiling : Tools like SwissADME estimate solubility, bioavailability, and toxicity based on lipophilicity (LogP) and polar surface area .
- QSAR modeling : Correlate structural features (e.g., bromine’s steric bulk) with biological activity using regression models .
Methodological Challenges and Solutions
Q. How to optimize reaction yields in large-scale synthesis?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic bromination steps .
- Catalyst recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What analytical challenges arise in quantifying trace impurities?
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Substitute bromine with Cl, CF, or methyl groups to modulate electronic effects .
- Ring modification : Explore pyridazine-to-pyridine ring contraction to assess conformational flexibility .
- Pro-drug strategies : Introduce ester or amide groups to enhance solubility or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
